molecular formula C16H23N3O5 B125870 FA-Lys-Ala-OH CAS No. 158016-07-0

FA-Lys-Ala-OH

Cat. No.: B125870
CAS No.: 158016-07-0
M. Wt: 337.37 g/mol
InChI Key: BDYDXEHJPCUCAI-DDOQPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

FA-Lys-Ala-OH primarily targets plasmin , a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration . It also acts as a substrate for a continuous spectrophotometric assay of human plasma carboxypeptidase N and carboxypeptidase B .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it displays higher inhibitory activity against plasmin than EACA . The most active and selective inhibitor of plasmin was found to be the compound H–d-Ala–Phe–Lys–EACA–NH2 .

Biochemical Pathways

This compound affects the biochemical pathways involving its targets. Plasmin, for example, plays a crucial role in fibrin cleavage, a key process in blood coagulation . By inhibiting plasmin, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The inhibition of plasmin by this compound can have several molecular and cellular effects. For instance, it can potentially prevent plasmin over-activity, which is implicated in blood coagulation disorders . This could be beneficial in clinical scenarios such as surgeries where controlling blood loss is crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions: FA-Lys-Ala-OH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate (HBTU).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: FA-Lys-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: FA-Lys-Ala-OH is unique due to its specific sequence, which makes it an ideal substrate for carboxypeptidase N. Its structure allows for precise cleavage by the enzyme, making it a valuable tool in studying the regulation of fibrinolysis .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYDXEHJPCUCAI-DDOQPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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